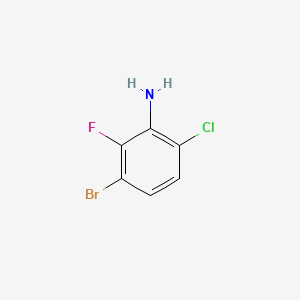

3-Bromo-6-chloro-2-fluoroaniline

Description

Properties

IUPAC Name |

3-bromo-6-chloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQMYAOZKDEJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943830-81-7 | |

| Record name | 3-bromo-6-chloro-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-6-chloro-2-fluoroaniline CAS number 943830-81-7

An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluoroaniline (CAS: 943830-81-7)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated aniline derivative of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its chemical properties, reactivity, synthesis, and analytical characterization, offering field-proven insights and methodologies.

Introduction and Strategic Importance

This compound is a polysubstituted aromatic amine that serves as a versatile building block in modern organic chemistry.[1] Its strategic importance lies in the unique arrangement of its functional groups: an activating amino group and three deactivating but synthetically versatile halogen substituents (bromine, chlorine, and fluorine). This specific substitution pattern offers multiple reaction sites, enabling chemists to construct complex molecular architectures.[2][3]

The presence of fluorine is particularly noteworthy, as the incorporation of fluorine atoms into drug candidates can significantly modulate their metabolic stability, binding affinity, and pharmacokinetic properties.[4] Consequently, this compound is a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and specialty materials.[4][5]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 943830-81-7 | [6][7] |

| Molecular Formula | C₆H₄BrClFN | [7][8] |

| Molecular Weight | 224.46 g/mol | [7][8] |

| Predicted Boiling Point | 235.2 ± 35.0 °C | |

| Predicted Density | 1.809 ± 0.06 g/cm³ | |

| Physical State | Solid (at ambient temperature) | [2] |

| Purity | Typically ≥97% | [8][9] |

| InChI Key | YBQMYAOZKDEJHG-UHFFFAOYSA-N | [10] |

| SMILES | Nc1c(F)c(Br)ccc1Cl | [8] |

Molecular Structure and Reactivity Analysis

The reactivity of this compound is governed by the interplay of its substituents on the benzene ring.

Structural Diagram:

Caption: Molecular Structure.

Reactivity Insights:

-

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group. It enhances the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. The amino group itself can undergo acylation, alkylation, or diazotization.

-

Halogen Atoms (-F, -Cl, -Br): These are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directing due to resonance. Their presence offers multiple handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The bromine atom is typically the most reactive site for such transformations.

-

Steric Hindrance: The substituents around the amino group can sterically hinder certain reactions at the adjacent positions.

This combination of functional groups makes this compound a highly versatile intermediate. For instance, the amino group can be protected (e.g., with a Boc group) to allow for selective reactions at the halogen sites.[2]

Synthesis and Purification

While specific literature on the synthesis of this compound is sparse, a plausible synthetic route can be devised based on established organic chemistry principles and analogous preparations.[2][11]

Proposed Synthetic Workflow:

Caption: Proposed Synthetic Workflow.

Step-by-Step Protocol:

-

Protection of the Amino Group: The highly activating amino group of 2-fluoroaniline is first protected, for example, by acetylation with acetic anhydride, to prevent side reactions and control the regioselectivity of the subsequent halogenation steps.

-

Bromination: The protected aniline is then subjected to electrophilic bromination, likely using N-bromosuccinimide (NBS) in a suitable solvent. The bromine atom is directed to the position para to the activating acetylamino group.

-

Chlorination: Following bromination, chlorination is carried out using a reagent like N-chlorosuccinimide (NCS). The chlorine atom will substitute at one of the remaining activated positions.

-

Deprotection: The protecting group is removed by hydrolysis under acidic or basic conditions to yield the final product, this compound.

Purification Protocol:

The crude product is typically purified using a multi-step process:

-

Aqueous Extraction: The reaction mixture is first neutralized and then extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine to remove water-soluble impurities.

-

Drying: The organic extract is dried over an anhydrous salt such as magnesium sulfate or sodium sulfate.

-

Chromatography: For high purity, column chromatography on silica gel is employed to separate the desired product from any remaining starting materials, regioisomers, or by-products.[2]

-

Recrystallization: The final purification step often involves recrystallization from a suitable solvent system to obtain a crystalline solid.

Applications in Research and Drug Development

This compound is a valuable precursor for synthesizing a wide range of biologically active molecules.[2][12] Its tri-halogenated structure allows for sequential and site-selective modifications, making it a key component in combinatorial chemistry and lead optimization.

Role in Medicinal Chemistry:

This compound serves as a scaffold for developing novel therapeutic agents. For example, it can be used to synthesize kinase inhibitors, which are a major class of anticancer drugs. The aniline nitrogen can be functionalized to interact with the hinge region of a kinase, while the halogenated ring can be modified to occupy hydrophobic pockets in the active site.

Hypothetical Signaling Pathway Interaction:

Caption: Hypothetical Drug Action.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Analytical Workflow:

Caption: Analytical Characterization Workflow.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets, with chemical shifts influenced by the surrounding halogen and amino groups. The -NH₂ protons will appear as a broad singlet. |

| ¹³C NMR | Distinct signals for each of the six aromatic carbons, with chemical shifts determined by the attached substituents. Carbon-fluorine coupling will be observed. |

| ¹⁹F NMR | A singlet or multiplet corresponding to the fluorine atom, providing information about its chemical environment. |

| FT-IR | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-halogen stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (224.46 g/mol ), along with a characteristic isotopic pattern due to the presence of bromine and chlorine.[10] |

HPLC Method for Purity Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: A dilute solution of the compound in a mixture of acetonitrile and water.[13][14]

Safety, Handling, and Storage

| Safety Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[16] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[17] |

| First Aid (In case of exposure) | Skin: Wash off with soap and plenty of water. Eyes: Rinse thoroughly with plenty of water for at least 15 minutes. Inhalation: Move person into fresh air. Ingestion: Rinse mouth with water. Seek medical attention in all cases.[15] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[8][16] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[15] |

Hazard Statements (Inferred from similar compounds):

-

Harmful if swallowed, in contact with skin, or if inhaled.[16]

Conclusion

This compound stands out as a highly functionalized and synthetically valuable intermediate. Its unique substitution pattern provides a rich platform for creating diverse and complex molecules, particularly in the realm of pharmaceutical and materials science. A thorough understanding of its reactivity, combined with robust analytical and safety protocols, is key to unlocking its full potential in research and development.

References

- 1. CAS 943830-81-7: this compound [cymitquimica.com]

- 2. Buy 3-Bromo-2-chloro-6-fluoroaniline | 1702023-23-1 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound | 943830-81-7 [chemicalbook.com]

- 7. CAS 943830-81-7 | 3630-F-09 | MDL MFCD27934056 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. chemscene.com [chemscene.com]

- 9. appretech.com [appretech.com]

- 10. PubChemLite - this compound (C6H4BrClFN) [pubchemlite.lcsb.uni.lu]

- 11. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. capotchem.cn [capotchem.cn]

- 16. fishersci.com [fishersci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. echemi.com [echemi.com]

3-Bromo-6-chloro-2-fluoroaniline molecular weight and formula

An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluoroaniline: A Key Intermediate in Synthetic Chemistry

Introduction

This compound is a tri-halogenated aromatic amine that serves as a versatile and highly valuable building block in modern organic synthesis. Its unique substitution pattern—featuring bromine, chlorine, and fluorine atoms at specific positions on the aniline ring—imparts a distinct reactivity profile, making it a sought-after intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling, tailored for researchers and professionals in drug development and materials science. The strategic placement of electron-withdrawing halogens and an electron-donating amino group allows for selective functionalization, rendering it a key component in the construction of novel pharmaceutical agents and advanced materials.

Core Molecular and Physicochemical Profile

The identity and fundamental properties of this compound are summarized below. These data are critical for its use in quantitative synthetic work and for predicting its behavior in various chemical environments.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 943830-81-7[2][3][4] |

| Molecular Formula | C₆H₄BrClFN[1][2][5] |

| Molecular Weight | 224.46 g/mol [1][2][3][5] |

| InChI Key | YBQMYAOZKDEJHG-UHFFFAOYSA-N[3] |

| SMILES | C1=CC(=C(C(=C1F)N)Cl)Br |

Physicochemical Properties

Quantitative data for this compound is not extensively published. The table below includes available data and predicted values for related isomers, which can serve as a useful estimation for handling and reaction planning. For instance, the isomer 3-Bromo-2-chloro-6-fluoroaniline has a reported melting point of 61-62°C.[1]

| Property | Value/Information | Source |

| Appearance | Expected to be a solid at room temperature | General knowledge of similar compounds |

| Melting Point | Data not available; Isomer (CAS 1702023-23-1) melts at 61-62°C | [1] |

| Boiling Point | Predicted to be ~244.3°C (for isomer) | [1] |

| Solubility | Generally soluble in organic solvents like ethanol, ethyl acetate, and chloroform | [6] |

| Purity | Commercially available with purity ≥97-98% | [2][3] |

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted anilines like this compound requires a carefully designed strategy to control regioselectivity. The directing effects of the substituents on the aromatic ring govern the outcome of each electrophilic substitution step. A common and logical approach involves the reduction of a corresponding nitrobenzene precursor.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the amine group, revealing 1-bromo-4-chloro-2-fluoro-3-nitrobenzene as the immediate precursor. This nitroaromatic compound can be assembled through sequential halogenation and nitration steps, where the order is chosen to leverage the ortho-, para-, and meta-directing effects of the substituents.

Caption: Retrosynthetic pathway for this compound.

Suggested Synthesis Protocol

This protocol describes the reduction of the nitro group, a common and effective method for aniline synthesis.

Step 1: Reduction of 1-Bromo-4-chloro-2-fluoro-3-nitrobenzene

-

Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Tin(II) chloride in the presence of a strong acid like HCl is a classic and reliable method (Stannous Chloride Reduction).[7] Alternatively, catalytic hydrogenation or using iron powder in acetic acid are also effective and often milder options.[8] The choice of reagent depends on the presence of other reducible functional groups and desired reaction conditions.

-

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the precursor, 1-bromo-4-chloro-2-fluoro-3-nitrobenzene (1.0 eq), in a suitable solvent such as ethanol or dioxane.[7]

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.

-

Carefully add concentrated hydrochloric acid (HCl) dropwise. The reaction is often exothermic.

-

Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

-

Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution until the pH is basic (pH > 8). This will precipitate tin salts.

-

Extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Caption: Step-by-step workflow for the synthesis of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold for building more complex molecules. The three distinct halogen atoms provide multiple reactive handles for a variety of coupling and substitution reactions.

-

Pharmaceutical Synthesis: Halogenated anilines are foundational intermediates in the synthesis of pharmaceuticals.[1] The presence of halogens can enhance a drug molecule's binding affinity to its target, improve its metabolic stability by blocking sites of oxidation, and increase its lipophilicity, which aids in cell membrane permeability.[1] This compound is a precursor for potential kinase inhibitors, antimicrobial agents, and compounds targeting neurological conditions.[1] The aniline functional group can be readily converted into other functionalities or used in reactions like amide bond formation or diazotization.

-

Agrochemicals: Similar to pharmaceuticals, the bioactivity of halogenated aromatic compounds makes them crucial for the agrochemical industry. They are key intermediates in the production of herbicides and fungicides.[1]

-

Materials Science: Fluorinated aromatic compounds are used to synthesize high-performance polymers with enhanced thermal stability and specific electronic properties.[1] The unique electronic nature of the C-F bond and the other halogens makes this aniline a candidate for developing novel organic electronic materials.

Analytical Characterization

Confirming the identity and purity of this compound is essential. The following techniques are standard for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region would show two signals corresponding to the two protons on the benzene ring. Due to the various couplings with each other and with the fluorine atom, these signals would likely appear as complex multiplets (e.g., doublets of doublets). The -NH₂ protons would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: Six distinct signals would be expected in the aromatic region. The carbons directly attached to the halogens and the nitrogen atom would show characteristic chemical shifts and C-F coupling constants.

-

¹⁹F NMR: A single signal would be observed, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would show a characteristic isotopic distribution due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing definitive structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), C-N stretching, and C-H and C=C stretching of the aromatic ring. The C-X (halogen) stretches would appear in the fingerprint region.

Safety and Handling

As with all halogenated anilines, this compound should be handled with care, following established laboratory safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid all personal contact.[9]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong acids.[10][11]

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of soap and water.[12]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

-

If inhaled: Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[10][12]

-

If swallowed: Do not induce vomiting. Rinse mouth with water and consult a physician.[12]

-

The toxicological properties of this specific compound have not been thoroughly investigated, and it should be treated as potentially hazardous.[12]

Conclusion

This compound is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its tri-halogenated structure offers a rich platform for synthetic diversification, enabling the creation of novel molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and handling is paramount for researchers looking to leverage its unique chemical architecture for innovation and discovery.

References

- 1. Buy 3-Bromo-2-chloro-6-fluoroaniline | 1702023-23-1 [smolecule.com]

- 2. appretech.com [appretech.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 943830-81-7 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. 3-Bromo-2-fluoroaniline | 58534-95-5 [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.cn [capotchem.cn]

synthesis of 3-Bromo-6-chloro-2-fluoroaniline from nitroaromatics

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-chloro-2-fluoroaniline from Nitroaromatic Precursors

Introduction

The synthesis of polysubstituted anilines is a cornerstone of modern medicinal and materials chemistry. These structures serve as critical building blocks for a diverse array of pharmaceuticals, agrochemicals, and functional organic materials. This compound, in particular, represents a synthetically valuable intermediate due to its unique arrangement of halogen substituents, which offers multiple, distinct points for further chemical modification. However, the precise regiochemical control required to construct such a molecule presents a significant synthetic challenge. The electronic and steric effects of the fluorine, chlorine, and bromine atoms, in conjunction with the nitro group precursor, must be carefully navigated to achieve the desired substitution pattern.

This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, starting from a nitroaromatic precursor. The narrative emphasizes the underlying chemical principles, the rationale behind procedural choices, and field-proven methodologies for key transformations, including electrophilic aromatic substitution and chemoselective nitro group reduction.

Retrosynthetic Analysis and Strategic Overview

The synthesis of a multi-halogenated aniline necessitates a strategy that installs substituents in a controlled, stepwise manner. The final step in a synthesis originating from a nitroaromatic compound is invariably the reduction of the nitro group to the target aniline. Therefore, the central challenge is the regioselective synthesis of the nitroaromatic precursor, 3-Bromo-6-chloro-2-fluoro-1-nitrobenzene .

A plausible retrosynthetic pathway is outlined below. The strategy hinges on a sequence of electrophilic halogenations on a fluoronitrobenzene core, followed by the final reduction.

Figure 1: Retrosynthetic pathway for this compound.

This multi-step approach leverages a commercially available starting material and proceeds through a sequence of halogenations where the regiochemical outcome is governed by the directing effects of the substituents present in each step.[1]

Part 1: Synthesis of the Key Intermediate: 3-Bromo-2-fluoro-1-nitrobenzene

The initial step involves the selective bromination of 2-fluoro-1-nitrobenzene. This transformation is an electrophilic aromatic substitution reaction.

Causality and Mechanistic Insights: The regioselectivity of this reaction is determined by the interplay of the directing effects of the fluorine and nitro substituents.

-

Fluorine (-F): An ortho, para-director and a deactivator.

-

Nitro (-NO₂): A meta-director and a strong deactivator.

The positions ortho (3) and para (5) to the fluorine are activated, while the positions meta (3, 5) to the nitro group are the least deactivated. Both effects converge to direct the incoming electrophile (Br⁺) to positions 3 and 5. This will inevitably lead to a mixture of isomers: 3-bromo-2-fluoro-1-nitrobenzene and 5-bromo-2-fluoro-1-nitrobenzene. The separation of these isomers, typically by fractional distillation or column chromatography, is a critical operation to obtain the pure 3-bromo intermediate required for the subsequent step.

Experimental Protocol: Bromination of 2-Fluoro-1-nitrobenzene

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HBr fumes), add 2-fluoro-1-nitrobenzene (1.0 eq.).

-

Reaction: Dissolve the starting material in a suitable solvent such as dichloromethane or acetic acid. Add a catalytic amount of iron powder or FeBr₃ (0.1 eq.).

-

Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of bromine (1.1 eq.) in the same solvent via the dropping funnel over 1-2 hours, ensuring the temperature remains below 10 °C.

-

Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

-

Work-up: Quench the reaction by carefully pouring it into a cold, saturated aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product (a mixture of isomers) must be purified by silica gel column chromatography to isolate 3-bromo-2-fluoro-1-nitrobenzene.

Part 2: Synthesis of 3-Bromo-6-chloro-2-fluoro-1-nitrobenzene

The second stage involves the chlorination of the purified 3-bromo-2-fluoro-1-nitrobenzene. This is another electrophilic aromatic substitution.

Causality and Mechanistic Insights: The directing groups now are fluorine (ortho, para), bromine (ortho, para), and nitro (meta).

-

-F (at C2): Directs to positions 1 (blocked), 3 (blocked), 5.

-

-Br (at C3): Directs to positions 2 (blocked), 4, 6.

-

-NO₂ (at C1): Directs to positions 3 (blocked), 5.

The most favorable position for chlorination is position 6. This position is para to the bromine atom and avoids the steric hindrance of substituting at position 4 (between two substituents). While some formation of the 5-chloro isomer is possible, the 6-chloro product is expected to be major.

Experimental Protocol: Chlorination of 3-Bromo-2-fluoro-1-nitrobenzene

-

Setup: In a similar setup to the bromination step, charge the flask with 3-bromo-2-fluoro-1-nitrobenzene (1.0 eq.) and a Lewis acid catalyst such as FeCl₃ or AlCl₃ (1.2 eq.) in a chlorinated solvent like 1,2-dichloroethane.

-

Reaction: Heat the mixture to 50-60 °C.

-

Addition: Bubble chlorine gas through the solution at a controlled rate, or add a chlorinating agent like N-chlorosuccinimide (NCS) portion-wise. Monitor the reaction progress closely by GC-MS.

-

Completion: Once the starting material is consumed, cool the reaction to room temperature.

-

Work-up: Slowly pour the reaction mixture onto crushed ice and water. Extract the product with dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product should be purified via recrystallization or column chromatography to yield pure 3-Bromo-6-chloro-2-fluoro-1-nitrobenzene.

Part 3: Synthesis of this compound

The final transformation is the reduction of the nitro group to an amine. This step must be chemoselective to avoid the undesired reduction (hydrogenolysis) of the carbon-halogen bonds.

Causality and Mechanistic Insights: While catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for nitro reduction, it carries a significant risk of dehalogenation, particularly for aryl bromides and chlorides.[2] Therefore, metal/acid reduction systems are preferred for substrates with multiple halogen substituents. Reagents such as tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic or hydrochloric acid are highly effective and selective for reducing the nitro group while leaving the C-X bonds intact.[3][4]

Experimental Protocol: Reduction of 3-Bromo-6-chloro-2-fluoro-1-nitrobenzene

-

Setup: To a round-bottom flask fitted with a reflux condenser, add 3-Bromo-6-chloro-2-fluoro-1-nitrobenzene (1.0 eq.) and ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

-

Work-up: Cool the reaction mixture to room temperature and concentrate the ethanol under reduced pressure. Add ethyl acetate and slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or a 5N NaOH solution until the pH is basic (pH > 8).

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford the final product, this compound.[4]

Data Summary

The following table summarizes the key transformations and expected outcomes. Yields are representative and will vary based on reaction scale and optimization.

| Step | Transformation | Starting Material | Product | Key Reagents | Expected Yield (%) |

| 1 | Bromination | 2-Fluoro-1-nitrobenzene | 3-Bromo-2-fluoro-1-nitrobenzene | Br₂, FeBr₃ | 40-50% (after separation) |

| 2 | Chlorination | 3-Bromo-2-fluoro-1-nitrobenzene | 3-Bromo-6-chloro-2-fluoro-1-nitrobenzene | Cl₂, FeCl₃ | 50-60% |

| 3 | Reduction | 3-Bromo-6-chloro-2-fluoro-1-nitrobenzene | This compound | SnCl₂·2H₂O, EtOH | 80-95% |

Workflow Visualization

The overall synthetic workflow is depicted below.

Figure 2: Overall synthetic workflow diagram.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the IUPAC Nomenclature of C6H4BrClFN Isomers

Introduction

In the fields of medicinal chemistry and materials science, the precise structural elucidation and unambiguous naming of complex organic molecules are paramount. Polysubstituted aromatic compounds, in particular, form the backbone of countless pharmaceuticals, agrochemicals, and functional materials. The molecular formula C6H4BrClFN represents a diverse array of constitutional isomers, the specific arrangement of which dictates the molecule's physicochemical properties and biological activity.

This technical guide provides a comprehensive methodology for applying the International Union of Pure and Applied Chemistry (IUPAC) nomenclature to the isomers of C6H4BrClFN. For the purpose of this guide, we will correctly interpret this formula as a substituted aniline, C6H2(NH2)BrClF, where the benzene ring is substituted with an amino group, a bromine atom, a chlorine atom, and a fluorine atom. This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the naming conventions, a systematic approach to naming specific isomers, and practical insights into their synthesis and spectroscopic differentiation.

Part 1: Foundational Principles of IUPAC Nomenclature for Substituted Anilines

The systematic naming of a polysubstituted benzene derivative follows a hierarchical set of rules designed to generate a unique name for a specific structure. For the isomers of aminobromochlorofluorobenzene, these rules are as follows:

Identification of the Parent Compound

When a benzene ring contains a functional group that imparts a common name, that common name is typically used as the parent name in IUPAC nomenclature.[1][2] The amino group (-NH2) on a benzene ring gives the parent molecule aniline . As the amino group has a higher priority than halogen substituents, aniline is the correct parent name.[3][4][5]

Assigning Locants: The Principle of Lowest Numbers

Once the parent compound is identified, the carbon atoms of the benzene ring must be numbered to define the positions of the other substituents.

-

Principal Functional Group at C1 : The carbon atom bearing the principal functional group (the amino group in this case) is assigned locant 1.[1]

-

Lowest Locant Rule : The ring is numbered (either clockwise or counter-clockwise) to assign the lowest possible set of numbers to the remaining substituents. The "lowest" set is determined at the first point of difference when comparing the sets of locants. For example, the set (1, 2, 4, 6) is lower than (1, 2, 5, 6).

Alphabetical Ordering of Substituents

The substituents are listed in alphabetical order as prefixes to the parent name, irrespective of their locant number. For the compounds , the order is bromo , chloro , fluoro .

Part 2: Systematic Naming of Representative Isomers

With the foundational rules established, we can now apply them to determine the IUPAC names for specific constitutional isomers of C6H2(NH2)BrClF. Below are three distinct examples demonstrating the application of these principles.

Example Isomer 1: 4-Bromo-2-chloro-6-fluoroaniline

-

Step 1: Parent Identification : The molecule is an aniline.

-

Step 2: Locant Assignment : The -NH2 group is at C1. We must number the ring to give the lowest locants to the bromo, chloro, and fluoro groups.

-

Clockwise numbering: Substituents are at positions 2 (F), 4 (Br), and 6 (Cl). Locant set: (2, 4, 6).

-

Counter-clockwise numbering: Substituents are also at positions 2 (Cl), 4 (Br), and 6 (F). Locant set: (2, 4, 6).

-

-

Step 3: Alphabetical Citation : The locant set is the same in both directions. In such a tie, alphabetical priority is used to determine the numbering direction; 'bromo' comes before 'chloro' and 'fluoro'. However, the IUPAC recommendation is to give the lowest number to the substituent cited first in the name. Since the set of locants is identical (2,4,6) regardless of direction, we proceed to alphabetize the prefixes. The substituents are cited alphabetically: bromo, chloro, fluoro.

-

Final Name : 4-Bromo-2-chloro-6-fluoroaniline

Example Isomer 2: 2-Bromo-4-chloro-5-fluoroaniline

-

Step 1: Parent Identification : The molecule is an aniline.

-

Step 2: Locant Assignment : The -NH2 group is at C1.

-

Numbering Path A: Gives substituents at positions 2, 4, and 5. Locant set: (2, 4, 5).

-

Numbering Path B: Gives substituents at positions 3, 4, and 6. Locant set: (3, 4, 6).

-

Decision: Comparing the sets (2, 4, 5) and (3, 4, 6), the first point of difference is 2 versus 3. Therefore, (2, 4, 5) is the lower set.

-

-

Step 3: Alphabetical Citation : The substituents are bromo (at C2), chloro (at C4), and fluoro (at C5). They are cited alphabetically.

-

Final Name : 2-Bromo-4-chloro-5-fluoroaniline

Example Isomer 3: 5-Bromo-2-chloro-3-fluoroaniline

-

Step 1: Parent Identification : The molecule is an aniline.

-

Step 2: Locant Assignment : The -NH2 group is at C1.

-

Numbering Path A: Gives substituents at positions 2 (Cl), 3 (F), and 5 (Br). Locant set: (2, 3, 5).

-

Numbering Path B: Gives substituents at positions 3 (Br), 5 (F), and 6 (Cl). Locant set: (3, 5, 6).

-

Decision: Comparing the sets (2, 3, 5) and (3, 5, 6), the set (2, 3, 5) is lower.

-

-

Step 3: Alphabetical Citation : The substituents are bromo (at C5), chloro (at C2), and fluoro (at C3). They are cited alphabetically.

-

Final Name : 5-Bromo-2-chloro-3-fluoroaniline

Data Summary Table

| Isomer Structure (Representation) | Substituent Positions | Locant Set | IUPAC Name |

| NH2 at C1, Br at C4, Cl at C2, F at C6 | 2, 4, 6 | (2,4,6) | 4-Bromo-2-chloro-6-fluoroaniline |

| NH2 at C1, Br at C2, Cl at C4, F at C5 | 2, 4, 5 | (2,4,5) | 2-Bromo-4-chloro-5-fluoroaniline |

| NH2 at C1, Br at C5, Cl at C2, F at C3 | 2, 3, 5 | (2,3,5) | 5-Bromo-2-chloro-3-fluoroaniline |

Part 3: Visualization of the IUPAC Naming Workflow

To further clarify the logical process, the following diagram illustrates the decision-making workflow for naming a complex isomer, using 4-Bromo-2-chloro-6-fluoroaniline as an example.

Part 4: Experimental Validation and Isomer Differentiation

The theoretical naming of isomers must be complemented by practical methods for their synthesis and structural confirmation. This section provides a self-validating framework for ensuring the correct structure-name correlation.

General Synthetic Protocol

The synthesis of polyhalogenated anilines often begins with the nitration of a corresponding benzene derivative, followed by the reduction of the nitro group to an amine.[6] Subsequent regioselective halogenation steps can then be performed.

Protocol: Synthesis of a Halogenated Aniline Derivative

-

Nitration : Start with a suitable dihalobenzene (e.g., 1-bromo-3-chlorobenzene). React with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature to introduce a nitro group (-NO2). The position of nitration is directed by the existing substituents.

-

Reduction : The resulting nitro-dihalobenzene is reduced to the corresponding aniline. A common and mild method involves using metallic iron (Fe) in acetic acid or stannous chloride (SnCl2) in ethanol.[6] This avoids the potential for dehalogenation that can occur with catalytic hydrogenation.

-

Subsequent Halogenation : The synthesized dihaloaniline is then subjected to further halogenation (e.g., fluorination using a reagent like Selectfluor) to introduce the final halogen. The amino group is a strong activating group and will direct the position of this final substitution.

-

Purification and Characterization : The final product is purified using techniques such as column chromatography or recrystallization. The structure of the purified isomer is then confirmed using the spectroscopic methods detailed below.

Spectroscopic Differentiation of Isomers

Constitutional isomers, while having the same molecular formula, possess unique electronic and symmetric environments, leading to distinct spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for differentiation.[7][8]

¹H NMR Spectroscopy: The number of signals, their chemical shifts (δ), and their coupling patterns (multiplicity) in the aromatic region (typically 6.5-8.0 ppm) are highly informative.[9]

-

Number of Signals : The symmetry of the isomer determines the number of unique aromatic protons. A highly symmetric isomer will have fewer signals than an asymmetric one.

-

Coupling Constants (J) : The magnitude of the coupling constant between adjacent protons provides information about their relative positions. Ortho coupling (³JHH) is typically 7-10 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz.

¹³C NMR Spectroscopy: The number of distinct signals in the ¹³C NMR spectrum directly corresponds to the number of unique carbon environments in the molecule, which is dictated by its symmetry.[10]

Predicted ¹H NMR Data for Representative Isomers (Aromatic Region)

| IUPAC Name | Aromatic Protons | Predicted No. of Signals | Predicted Multiplicity and Coupling |

| 4-Bromo-2-chloro-6-fluoroaniline | H-3, H-5 | 2 | H-3: Doublet of doublets (³JHH, ⁴JHF)H-5: Doublet of doublets (³JHH, ⁴JHCl) |

| 2-Bromo-4-chloro-5-fluoroaniline | H-3, H-6 | 2 | H-3: Doublet (³JHH)H-6: Singlet (or very small coupling) |

| 5-Bromo-2-chloro-3-fluoroaniline | H-4, H-6 | 2 | H-4: Doublet of doublets (³JHH, ³JHF)H-6: Doublet (³JHH) |

Note: Predicted data is illustrative. Actual chemical shifts are influenced by the complex interplay of all substituents. The key diagnostic is the unique combination of signal count and splitting patterns for each isomer.

Conclusion

The IUPAC nomenclature provides a robust and logical framework for the unambiguous naming of complex molecules such as the isomers of C6H4BrClFN. By correctly identifying the parent compound as aniline, applying the principles of lowest locants for substituents, and citing them in alphabetical order, any constitutional isomer can be named systematically. This systematic approach, when coupled with modern synthetic strategies and powerful spectroscopic techniques like NMR, provides the essential toolkit for researchers in drug development and chemical sciences to confidently synthesize, identify, and communicate their molecular discoveries.

References

- 1. IUPAC nomenclature retains the common name aniline for C_{e}H_{3}NH_{2} ,.. [askfilo.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. egpat.com [egpat.com]

- 6. youtube.com [youtube.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 3-Bromo-6-chloro-2-fluoroaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-6-chloro-2-fluoroaniline, a halogenated aromatic amine of significant interest in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data, this document focuses on the fundamental principles governing its solubility in organic solvents. It offers a robust theoretical framework based on molecular structure, intermolecular forces, and predictive models such as Hansen Solubility Parameters. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to generate reliable data for their specific applications. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility in Chemical Process Development

This compound (C₆H₄BrClFN, Molar Mass: 224.46 g/mol ) is a highly substituted aniline derivative.[1][2] Its utility as a building block in the synthesis of complex organic molecules necessitates a thorough understanding of its behavior in various solvent systems. Solubility is a critical physicochemical parameter that dictates the efficiency of synthetic reactions, the viability of purification techniques such as crystallization, and the ultimate formulation of active pharmaceutical ingredients (APIs). A judicious choice of solvent, informed by solubility data, can significantly impact process yield, purity, and cost-effectiveness.

This guide addresses the current information gap regarding the quantitative solubility of this compound. It provides a foundational understanding of the factors influencing its solubility and equips the reader with the necessary tools to empirically determine this crucial parameter.

Theoretical Framework for Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[3] The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:

-

The Aromatic Ring: The benzene core is inherently non-polar and will interact favorably with aromatic and non-polar solvents through π-π stacking and van der Waals forces.

-

Halogen Substituents (Br, Cl, F): The electronegative halogen atoms introduce polarity to the molecule, creating dipole moments. These groups can participate in dipole-dipole interactions with polar solvents.

-

The Amino Group (-NH₂): This is the most significant group for determining solubility in polar protic solvents. The N-H bonds can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[4][5]

Qualitative Solubility Predictions

Based on these structural features, we can make qualitative predictions about the solubility of this compound in different classes of organic solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The amino group can form strong hydrogen bonds with the hydroxyl groups of these solvents.[3] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The dipole moments of these solvents can effectively solvate the polar regions of the aniline derivative. The absence of strong hydrogen bond donation from the solvent may limit solubility compared to protic solvents. |

| Non-Polar | Toluene, Hexane, Cyclohexane | Low | The significant polarity and hydrogen bonding capability of the amino group will limit its interaction with non-polar hydrocarbon solvents.[3] |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have dipole moments and can interact with the polar C-X bonds of the solute. Their ability to accept hydrogen bonds is weak, which may limit solubility. |

Predictive Modeling: Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters.[6][7] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[6] The principle states that substances with similar HSP values are likely to be miscible.

The workflow for utilizing HSP for solvent selection is as follows:

References

- 1. This compound | 943830-81-7 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

hazards associated with 3-Bromo-6-chloro-2-fluoroaniline exposure

An In-depth Technical Guide to the Hazards Associated with 3-Bromo-6-chloro-2-fluoroaniline Exposure

Introduction

This compound is a halogenated aromatic amine, a class of compounds pivotal in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern offers unique chemical properties for drug development professionals. However, this complex halogenation also raises significant safety considerations. This guide provides a comprehensive overview of the known and potential hazards associated with this compound, offering a framework for its safe handling and use in a research and development setting. Due to a lack of extensive toxicological studies on this specific molecule, this guide synthesizes available data for the compound with established knowledge of structurally related halogenated anilines to provide a thorough risk assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for anticipating its behavior and potential for exposure.

| Property | Value | Source |

| CAS Number | 943830-81-7 | [1][2] |

| Molecular Formula | C₆H₄BrClFN | [1][3] |

| Molecular Weight | 224.46 g/mol | [1][3] |

| Appearance | Not explicitly stated, likely a solid | |

| Storage | Store at 4°C, protected from light | [1] |

Toxicological Profile: A Synthesis of Knowns and Inferences

The toxicological properties of this compound have not been thoroughly investigated.[3] However, the hazards can be inferred from the data available on similar halogenated anilines and the general toxicological principles of this class of compounds.

Acute Toxicity

While specific LD50 values for this compound are not available, related halogenated anilines are known to be harmful if swallowed, in contact with skin, or if inhaled.[4][5][6] The primary routes of occupational exposure are inhalation of dust particles and skin contact.

-

Oral: Harmful if swallowed. Ingestion may lead to systemic toxicity.

-

Dermal: Harmful in contact with skin. The lipophilic nature of halogenated aromatic compounds can facilitate skin absorption.

-

Inhalation: May cause respiratory irritation.[3] Inhalation of dust can lead to irritation of the respiratory tract.

Skin and Eye Irritation

Based on data for analogous compounds, this compound is expected to be a skin and eye irritant.[4][7][8]

-

Skin Irritation: Direct contact can cause redness, itching, and inflammation.[7] Prolonged or repeated contact may lead to dermatitis.

-

Eye Irritation: Causes serious eye irritation.[4][7] Contact with eyes can result in pain, redness, and potential damage to the cornea.

Sensitization

There is no specific data on the sensitization potential of this compound. However, some aromatic amines are known to be skin sensitizers, and this possibility should not be dismissed.

Chronic Toxicity and Systemic Effects

The long-term health effects of exposure to this compound are unknown. Chronic exposure to other halogenated anilines has been associated with a range of systemic effects. The primary concern with aniline derivatives is their effect on the blood, specifically the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no data available to assess the carcinogenic, mutagenic, or reproductive toxicity of this compound.[3] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[3] However, some aniline derivatives have been shown to be mutagenic and carcinogenic, warranting a cautious approach.

Environmental Hazards

The environmental fate and effects of this compound have not been determined. However, halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[9] It is crucial to prevent the release of this compound into drains and waterways.[3][10]

Experimental Workflow: Safe Handling and Emergency Protocols

A rigorous and proactive approach to safety is paramount when working with this compound. The following workflow outlines the essential steps for minimizing exposure and responding effectively to emergencies.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 943830-81-7 [chemicalbook.com]

- 3. capotchem.cn [capotchem.cn]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 3-Chloro-2-fluoroaniline | C6H5ClFN | CID 75014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Versatile Virtuosos: A Technical Guide to the Research Applications of Halogenated Anilines

Abstract

Halogenated anilines, a class of aromatic compounds characterized by an amino group and one or more halogen substituents on the benzene ring, represent a cornerstone of modern chemical research. Their unique electronic and steric properties, imparted by the presence and nature of the halogen atom, render them exceptionally versatile building blocks and functional molecules. This guide provides an in-depth exploration of the multifaceted applications of halogenated anilines across critical research domains, including medicinal chemistry, materials science, and organic synthesis. We will delve into the fundamental principles governing their reactivity and utility, present detailed experimental protocols for their application, and offer insights into the causal relationships between their structure and function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the remarkable potential of these compounds in their work.

The Core of Versatility: Understanding the Halogen's Influence

The utility of a halogenated aniline is fundamentally dictated by the specific halogen substituent(s) (F, Cl, Br, I) and their position on the aromatic ring. These atoms exert a profound influence on the molecule's physicochemical properties through a combination of inductive and resonance effects, as well as their ability to participate in specific non-covalent interactions.

-

Electronic Modulation: Halogens are more electronegative than carbon, leading to a polarization of the carbon-halogen bond. This inductive effect withdraws electron density from the aromatic ring, influencing the reactivity of both the ring and the amino group. The extent of this effect decreases down the group (F > Cl > Br > I)[1][2].

-

Halogen Bonding: A key feature, particularly for heavier halogens (Cl, Br, I), is their ability to act as halogen bond donors[3][4]. This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base[3]. This directional and tunable interaction is increasingly exploited in drug design and crystal engineering to enhance binding affinity and control molecular assembly[4][5].

-

Steric and Lipophilic Contributions: The size of the halogen atom increases down the group, providing a means to introduce steric bulk and modulate the lipophilicity of a molecule. This is a critical parameter in drug design, influencing membrane permeability and bioavailability[6].

The interplay of these factors makes halogenated anilines highly tunable synthons, allowing for the fine-tuning of molecular properties for specific applications.

Pillars of Modern Medicine: Halogenated Anilines in Drug Discovery and Development

The prevalence of halogenated anilines in pharmaceuticals underscores their importance in medicinal chemistry[7]. They serve as crucial intermediates and pharmacophores in a wide array of therapeutic agents.

Enhancing Bioactivity and Modulating Pharmacokinetics

The introduction of halogens into an aniline scaffold can significantly impact a drug candidate's profile:

-

Increased Potency: Halogen atoms can enhance binding affinity to biological targets through halogen bonding with amino acid residues like backbone carbonyls, serines, and tyrosines[3][4]. This has been successfully applied in the optimization of kinase inhibitors and other therapeutic agents[4].

-

Metabolic Stability: The aniline moiety itself can be susceptible to metabolic breakdown in the liver, sometimes leading to toxic metabolites[8]. Halogenation can block sites of metabolism, thereby increasing the drug's half-life and reducing toxicity.

-

Improved Membrane Permeability: By increasing lipophilicity, halogen substituents can improve a drug's ability to cross cell membranes and reach its target.

Antimicrobial Agents

Aniline derivatives have demonstrated significant potential as antimicrobial agents, and halogenation can further enhance this activity[9]. For instance, certain trifluoro-anilines have shown both antibacterial and antibiofilm properties against pathogenic bacteria like Vibrio parahaemolyticus[9]. The incorporation of halogens into Schiff base ligands, which can be synthesized from halogenated anilines, has also been shown to improve the antimicrobial properties of the resulting metal complexes[6].

Experimental Protocol: Synthesis of a Halogenated Schiff Base Ligand and its Copper(II) Complex

This protocol outlines the synthesis of a halogenated Schiff base ligand from a chloroaniline derivative and its subsequent complexation with copper(II) acetate, a common procedure in the development of novel antimicrobial agents[6].

Materials:

-

2-Chloroaniline

-

3,5-Dichlorosalicylaldehyde

-

Methanol

-

Copper(II) acetate monohydrate

Procedure:

-

Ligand Synthesis:

-

Dissolve 1.0 mmol of 3,5-dichlorosalicylaldehyde in 20 mL of methanol in a round-bottom flask.

-

In a separate beaker, dissolve 1.0 mmol of 2-chloroaniline in 10 mL of methanol.

-

Add the 2-chloroaniline solution dropwise to the aldehyde solution at room temperature with constant stirring.

-

Continue stirring the resulting colored mixture for 1 hour.

-

The formation of the Schiff base ligand can be monitored by thin-layer chromatography (TLC).

-

Isolate the product by filtration, wash with cold methanol, and dry under vacuum.

-

-

Complex Synthesis:

-

Suspend 1.0 mmol of the synthesized Schiff base ligand in 20 mL of methanol in a round-bottom flask.

-

In a separate beaker, dissolve 0.5 mmol of copper(II) acetate monohydrate in 15 mL of hot methanol.

-

Add the hot copper(II) acetate solution to the ligand suspension with vigorous stirring.

-

Reflux the mixture for 2-3 hours.

-

Allow the solution to cool to room temperature. The copper complex will precipitate out.

-

Collect the solid product by filtration, wash with methanol, and dry in a desiccator.

-

Characterization:

-

The synthesized ligand and complex should be characterized by techniques such as FT-IR, ¹H-NMR, and mass spectrometry to confirm their structures.

Crafting Advanced Materials: The Role in Polymer Science and Nonlinear Optics

The unique properties of halogenated anilines extend beyond the biological realm into the design of advanced materials with tailored functionalities.

Building Blocks for High-Performance Polymers

Halogenated anilines are valuable monomers and precursors in the synthesis of specialized polymers. The presence of halogens can impart desirable properties such as:

-

Flame Retardancy: Halogenated compounds, when incorporated into polymers, can act as flame retardants by releasing halogen radicals upon heating, which interrupt the radical chain reactions of combustion[10].

-

Chemical Resistance: The strong carbon-halogen bonds can enhance the chemical stability and resistance of the resulting polymers.

-

Supramolecular Assembly: Halogen bonding is being increasingly utilized in polymer science to direct the self-assembly of macromolecules, leading to the formation of functional supramolecular polymers and materials[11].

Nonlinear Optical (NLO) Materials

Halogenated aniline oligomers have been investigated for their potential in nonlinear optics[12]. The introduction of halogens and other electron-donating or withdrawing groups can significantly enhance the first and second hyperpolarizabilities of these molecules, making them promising candidates for applications in optical devices[12].

The Synthetic Chemist's Toolkit: Halogenated Anilines as Versatile Intermediates

In organic synthesis, halogenated anilines are indispensable building blocks, offering multiple reactive sites for the construction of complex molecules[13].

Precursors in Cross-Coupling Reactions

The halogen atom on the aniline ring serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of substituents, enabling the rapid diversification of molecular scaffolds. Bromo- and iodoanilines are particularly useful in this context due to their higher reactivity.

Synthesis of Dyes and Pigments

Halogenated anilines are key intermediates in the production of azo dyes and pigments[14][15]. The synthesis typically involves the diazotization of the aniline's amino group, followed by coupling with another aromatic compound[14]. The halogen substituent influences the electronic properties of the resulting dye molecule, affecting its color and lightfastness[14]. For example, 4-chloroaniline is a crucial precursor for a variety of vibrant and stable colorants[14].

Experimental Workflow: Diazotization of a Halogenated Aniline for Azo Dye Synthesis

This workflow illustrates the general procedure for the diazotization of a chloroaniline and its subsequent coupling to form an azo dye[16].

Figure 1: Workflow for the synthesis of an azo dye from a halogenated aniline.

Environmental Considerations: Biodegradation and Biotransformation

The widespread use of halogenated anilines in industry necessitates an understanding of their environmental fate[17]. While some halogenated anilines are toxic and persistent pollutants, various microorganisms have evolved enzymatic pathways to degrade these compounds[17][18][19]. The biodegradation of chloroanilines, for instance, can proceed through dioxygenation followed by deamination to form the corresponding chlorocatechol[17]. Research in this area is crucial for developing bioremediation strategies for contaminated sites.

Conclusion

Halogenated anilines are far more than simple substituted aromatics; they are enabling tools that empower researchers across a spectrum of scientific disciplines. Their tunable electronic properties, coupled with the unique reactivity and interaction capabilities imparted by the halogen atom, provide a powerful platform for the rational design of new drugs, advanced materials, and complex organic molecules. As our understanding of concepts like halogen bonding deepens and synthetic methodologies become more sophisticated, the potential applications of these versatile compounds will undoubtedly continue to expand, solidifying their role as indispensable components in the modern research landscape.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. pubs.acs.org [pubs.acs.org]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news.umich.edu [news.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. para-CHLOROANILINE - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - Mahidol University [biochemistry.sc.mahidol.ac.th]

Methodological & Application

Application Notes and Protocols for the Utilization of 3-Bromo-6-chloro-2-fluoroaniline in Pharmaceutical Intermediate Synthesis

Introduction

In the landscape of modern pharmaceutical development, the strategic design and synthesis of complex molecular architectures are paramount. Halogenated anilines are a cornerstone of medicinal chemistry, serving as versatile building blocks for a diverse array of therapeutic agents. Among these, 3-Bromo-6-chloro-2-fluoroaniline emerges as a particularly valuable synthon, offering multiple points for chemical modification with distinct reactivity. Its unique substitution pattern—a trifecta of bromo, chloro, and fluoro groups on an aniline scaffold—provides chemists with a powerful tool for the regioselective construction of intricate molecular frameworks, particularly in the synthesis of kinase inhibitors.[1][2] This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical intermediate synthesis, complete with detailed experimental protocols and scientific rationale.

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety considerations of this compound is fundamental for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 943830-81-7 |

| Molecular Formula | C₆H₄BrClFN |

| Molecular Weight | 224.46 g/mol [3] |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol (MeOH). Insoluble in water. |

Safety Precautions:

This compound is a chemical that requires careful handling to minimize exposure and ensure laboratory safety. The following is a summary of key safety information.

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Causes skin and serious eye irritation.[1]

-

May cause respiratory irritation.[1]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Wear protective gloves, clothing, and eye/face protection.[1] Wash hands thoroughly after handling.[1]

-

Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents and strong acids.[1]

-

First Aid:

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

-

In case of skin contact: Wash off with plenty of soap and water.[1]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

Application in Kinase Inhibitor Synthesis: A Strategic Approach

The unique electronic and steric properties of this compound make it an ideal starting material for the synthesis of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that control cell growth and proliferation.[2] The differential reactivity of the carbon-halogen bonds is the cornerstone of its utility. In palladium-catalyzed cross-coupling reactions, the reactivity order is generally C-Br > C-Cl, allowing for selective functionalization at the bromine-bearing position while leaving the chlorine atom available for subsequent transformations.

The following sections detail protocols for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—as applied to this compound for the construction of a hypothetical, yet representative, kinase inhibitor core structure.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for a kinase inhibitor core from this compound.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[5] In the case of this compound, the C-Br bond will selectively undergo oxidative addition to the palladium(0) catalyst, allowing for the introduction of an aryl or heteroaryl moiety at this position.[6]

Objective: To synthesize a 3-aryl-6-chloro-2-fluoroaniline intermediate, a common scaffold in kinase inhibitors.

Table 2: Reagents and Materials for Suzuki-Miyaura Coupling

| Reagent/Material | Purpose | Typical Supplier |

| This compound | Starting Material | Major chemical suppliers |

| Arylboronic acid or ester | Coupling partner | Major chemical suppliers |

| Pd(dppf)Cl₂ | Palladium catalyst | Major chemical suppliers |

| K₂CO₃ or Cs₂CO₃ | Base | Major chemical suppliers |

| 1,4-Dioxane | Solvent | Major chemical suppliers |

| Water | Co-solvent | N/A |

| Inert gas (Nitrogen or Argon) | To maintain an inert atmosphere | N/A |

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices:

-

Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings, known for its stability and effectiveness with a wide range of substrates.

-

Base: An inorganic base like K₂CO₃ is required to activate the boronic acid for transmetalation to the palladium center.

-

Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is often optimal for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.

Diagram of Suzuki-Miyaura Coupling Workflow

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] After the Suzuki coupling, the remaining chloro group on the aniline ring can be substituted with a primary or secondary amine, a common step in elongating the kinase inhibitor scaffold to interact with the hinge region of the kinase.

Objective: To introduce a key amine functionality at the C-6 position of the 3-aryl-6-chloro-2-fluoroaniline intermediate.

Table 3: Reagents and Materials for Buchwald-Hartwig Amination

| Reagent/Material | Purpose | Typical Supplier |

| 3-Aryl-6-chloro-2-fluoroaniline | Starting Material | Synthesized in Protocol 1 |

| Primary or Secondary Amine | Coupling partner | Major chemical suppliers |

| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium source | Major chemical suppliers |

| XPhos, RuPhos, or other biarylphosphine ligand | Ligand | Major chemical suppliers |

| NaOtBu or K₃PO₄ | Base | Major chemical suppliers |

| Toluene or Dioxane | Anhydrous solvent | Major chemical suppliers |

| Inert gas (Nitrogen or Argon) | To maintain an inert atmosphere | N/A |

Experimental Protocol:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the 3-aryl-6-chloro-2-fluoroaniline (1.0 eq), the desired amine (1.2 eq), the palladium source (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.04 eq), and the base (e.g., NaOtBu, 2.0 eq) to an oven-dried Schlenk tube.

-

Inert Atmosphere: Seal the tube and, if not in a glovebox, evacuate and backfill with an inert gas three times.

-

Solvent Addition: Add anhydrous toluene or dioxane via syringe.

-

Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices:

-

Catalyst System: The combination of a palladium source and a bulky, electron-rich phosphine ligand like XPhos is crucial for the efficient coupling of aryl chlorides, which are generally less reactive than aryl bromides.[9]

-

Base: A strong, non-nucleophilic base like sodium t-butoxide is often required to deprotonate the amine and facilitate the catalytic cycle.

-

Anhydrous Conditions: The Buchwald-Hartwig amination is sensitive to moisture, which can deactivate the catalyst. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for success.

Diagram of Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion